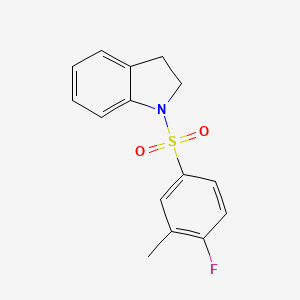

1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline

Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline is a sulfonamide-substituted indoline derivative characterized by a sulfonyl group attached to the indoline nitrogen and a 4-fluoro-3-methylphenyl substituent. This compound belongs to a broader class of N-arylsulfonyl indolines, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including modulation of nuclear factor-κB (NF-κB) , RORγ agonism , and pyruvate kinase muscle isoform 2 (PKM2) regulation . The indoline scaffold allows for structural modifications at three key positions (R1–R3), enabling fine-tuning of biological activity and physicochemical properties .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREGUYLFPPELLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and indoline.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic displacement under basic conditions.

Mechanistic Insight : The sulfonyl group undergoes SN2-type substitution with amines, forming stable sulfonamides. Reaction rates depend on the leaving group’s stability and steric hindrance from the 4-fluoro-3-methylphenyl substituent .

Electrophilic Aromatic Substitution (EAS)

The indoline and aryl rings participate in EAS, with regiochemistry directed by substituents:

- Indoline ring : Activated at C-5/C-7 positions due to electron-rich NH.

- 4-Fluoro-3-methylphenyl ring : Fluorine directs meta substitution; methyl enhances para/ortho reactivity.

Note : The sulfonyl group deactivates the adjacent aryl ring, limiting EAS to the indoline core in most cases .

Oxidation and Reduction Reactions

The indoline core and methyl group are primary sites for redox transformations.

Mechanistic Insight : Oxidation of the indoline NH to indole is irreversible, while methyl group oxidation proceeds via radical intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl rings.

Limitation : Steric bulk from the sulfonyl group suppresses coupling at the ortho position .

Photochemical Reactions

Visible light-mediated reactions enable selective functionalization.

| Reaction Type | Conditions | Product(s) | Key Findings | References |

|---|---|---|---|---|

| Alkylation | Ir(ppy)₃, blue LEDs, DMF | C-2 alkylated indoline | Radical addition favored at indoline C-2 due to sulfonyl stabilization . | , |

Mechanistic Insight : The sulfonyl group stabilizes transient radicals, enhancing reaction efficiency under photoredox conditions .

Hydrolysis and Stability

The sulfonyl bridge and indoline NH influence hydrolytic stability.

Stability Profile : Stable in neutral aqueous solutions but degrades rapidly under extreme pH .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have identified sulfonamide derivatives, including compounds structurally related to 1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline, as promising candidates for the treatment of viral infections, particularly HIV. For instance, indolylarylsulfones have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). One compound in this class demonstrated an EC50 value of 0.007 µmol/L against wild-type HIV-1, indicating potent antiviral activity with a selectivity index significantly higher than existing treatments like Nevirapine and Etravirine .

Cancer Treatment:

The compound has also been investigated for its potential as a modulator in cancer therapies. A patent describes its use as a RAS-PI3K modulator, suggesting that it may play a role in the treatment of various cancers by affecting critical signaling pathways involved in tumor growth and survival .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The introduction of sulfonamide groups has been shown to enhance the efficacy and reduce cytotoxicity of related compounds. For example, modifications that include different alkyl diamine chains have led to improved binding affinities and reduced toxicity profiles in vitro .

Table 1: Antiviral Activity of Sulfonamide Derivatives

| Compound | EC50 (µmol/L) | SI (Selectivity Index) | Cytotoxicity CC50 (µmol/L) |

|---|---|---|---|

| R10L4 | 0.007 | 30,930 | 216.51 |

| IAS-0 | 0.045 | 4753 | 5.52 |

Table 2: Cancer Treatment Efficacy

| Study Reference | Compound Name | Target Disease | Mechanism |

|---|---|---|---|

| This compound | Various Cancers | RAS-PI3K Pathway Modulation | |

| Indolylarylsulfone derivatives | HIV | NNRTI Activity |

Case Studies

Case Study 1: Antiviral Efficacy

A study published in Nature explored the efficacy of indolylarylsulfones against HIV. The lead compound demonstrated exceptional potency against both wild-type and mutant strains of HIV, highlighting its potential as a new therapeutic agent in the ongoing fight against viral infections.

Case Study 2: Cancer Modulation

In another investigation, researchers evaluated the effects of sulfonamide-modified indoles on cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit cell proliferation in vitro, suggesting a viable path for further development into cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their function. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected N-Arylsulfonyl Indolines

Key Observations :

Substituent Position and Bioactivity :

- Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl sulfonyl moiety enhance RORγ agonism. For example, compound 40 (3-CF₃-phenyl) exhibits potent activity due to increased lipophilicity and target binding .

- The presence of a 2-chloro-6-fluorobenzyloxy group at R2 (compounds 47–49 ) is critical for RORγ activation, likely due to steric and electronic interactions with the receptor’s ligand-binding domain .

Synthetic Yields :

- Indoline sulfonamides with simple aryl groups (e.g., 4-fluoro-3-methylphenyl) are synthesized in high yields (85–95%) via one-step sulfonylation .

- Compounds with complex pyridinylmethoxy substituents (e.g., 40 ) require multi-step synthesis and HPLC purification, resulting in moderate yields (56–69%) .

Table 2: Activity Comparison of Selected Indoline Derivatives

Key Findings :

- RORγ Agonists: Pyridinylmethoxy-substituted indolines (e.g., 40) demonstrate nanomolar potency (EC₅₀ = 12 nM), outperforming simpler aryl derivatives .

- Autophagy Inhibitors : Cyclopropanecarbonyl-substituted indolines (e.g., 18a ) exhibit potent autophagy inhibition, highlighting the role of acyl groups in enhancing membrane permeability .

Physicochemical Properties

- Lipophilicity : Introduction of trifluoromethyl groups (e.g., 40 ) increases logP, improving blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Sulfonamide derivatives with halogenated aryl groups (e.g., 48 ) show enhanced metabolic stability compared to methoxy-substituted analogs (e.g., 47 ) due to reduced oxidative metabolism .

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonyl group attached to an indoline moiety, which is known to enhance biological activity through various interactions with biological targets. The fluorine atom in the para position of the aromatic ring contributes to the compound's lipophilicity and binding affinity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the sulfonamide group forms hydrogen bonds with active sites in target proteins, modulating their activity. This interaction is crucial for its potential as a therapeutic agent.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Antiviral Properties : Preliminary research indicates potential antiviral effects against several viruses, including those responsible for respiratory infections.

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine biosynthesis. This inhibition could have implications for treating conditions related to dysregulated catecholamine levels .

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

- Antimicrobial Efficacy : A recent study reported that derivatives of this compound showed promising results against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested.

- Antiviral Studies : In vitro assays demonstrated that the compound inhibited viral replication at concentrations as low as 1 µM against certain strains, suggesting its potential as an antiviral agent .

- Enzyme Inhibition : Research focused on the structure-activity relationship (SAR) of related compounds revealed that modifications on the sulfonamide moiety significantly affect inhibitory potency against PNMT, with some analogs exhibiting Ki values in the nanomolar range .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling indoline derivatives with sulfonyl chlorides. For example, reductive amination of 5-nitroindoline followed by sulfonylation with (4-fluoro-3-methylphenyl)sulfonyl chloride under basic conditions (e.g., using DBU as a base) is a viable route . Optimization includes controlling reaction temperature (20–40°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize by-products like unreacted sulfonyl chloride intermediates. Purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the indoline core, sulfonyl group, and substituents (e.g., fluorine and methyl groups). Key signals include aromatic protons (δ 6.5–8.0 ppm) and sulfonyl-linked protons (δ 3.0–4.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond lengths and angles, particularly the sulfonamide linkage (S–N bond ~1.63 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHFNOS, exact mass 304.08 g/mol) .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases, given the sulfonamide moiety’s affinity for enzyme active sites .

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the indoline 5-position to enhance metabolic stability .

- Vary the Sulfonyl Group : Replace the 4-fluoro-3-methylphenyl group with heteroaromatic sulfonamides (e.g., pyridyl) to improve solubility and target selectivity .

- Pharmacokinetic Profiling : Assess logP, plasma protein binding, and CYP450 inhibition to prioritize derivatives with favorable ADME profiles .

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with COX-2 or serotonin receptors, leveraging crystallographic data from similar sulfonamide-indoline complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- Kinetic Studies : Measure enzyme inhibition constants (K) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Q. How can researchers resolve contradictions in reported biological activities of structurally related sulfonamide-indoline derivatives?

- Methodological Answer :

- Meta-Analysis of Published Data : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .

- Dose-Response Validation : Replicate conflicting results using standardized protocols (e.g., NIH/WHO guidelines) to confirm activity thresholds .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.